molecular formula C10H12N4O3 B6635115 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid

2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid

Cat. No. B6635115
M. Wt: 236.23 g/mol
InChI Key: KNZYGDWTFIUSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid, also known as DOTAMTA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cells. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and to interfere with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid has also been shown to be a potent fluorescent probe for detecting metal ions, including copper, zinc, and iron.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid in lab experiments is its broad spectrum of activity against bacteria and fungi. It has also been shown to be effective against drug-resistant strains of bacteria. However, one limitation of using 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid. One area of interest is its potential use as an antibacterial and antifungal agent in clinical settings. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid involves a multi-step process that starts with the reaction of 3,5-dimethyl-4-(bromomethyl)-1,2-oxazole with sodium azide to form 3,5-dimethyl-1,2,4-triazole-4-carboxylic acid methyl ester. This intermediate is then reacted with chloroacetic acid to produce 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid.

Scientific Research Applications

2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid has been shown to have potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6-9(7(2)17-12-6)5-14-4-8(11-13-14)3-10(15)16/h4H,3,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZYGDWTFIUSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid

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